![molecular formula C20H19N3O B14395270 2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine CAS No. 89574-65-2](/img/structure/B14395270.png)
2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the 2-methylpropoxy group. The final step involves the formation of the imidazo[4,5-b]pyridine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its neuroprotective effects in conditions like ischemic stroke.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. It has been shown to modulate inflammatory mediators, scavenge free radicals, and enhance antioxidant enzyme activities. These actions contribute to its neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthalene and imidazo[4,5-b]pyridine derivatives, such as:
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride
- Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate .
Uniqueness
What sets 2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate multiple pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
89574-65-2 |
|---|---|
Molekularformel |
C20H19N3O |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-[3-(2-methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H19N3O/c1-13(2)12-24-18-11-15-7-4-3-6-14(15)10-16(18)19-22-17-8-5-9-21-20(17)23-19/h3-11,13H,12H2,1-2H3,(H,21,22,23) |
InChI-Schlüssel |
KJAGOWPXPVHETQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC2=CC=CC=C2C=C1C3=NC4=C(N3)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


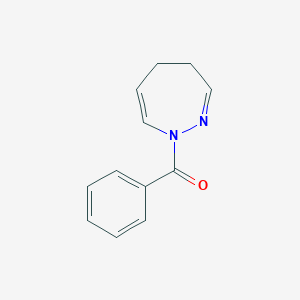

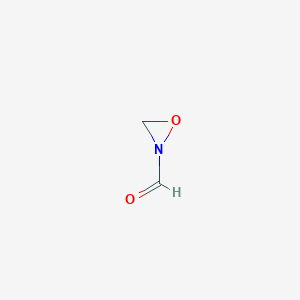
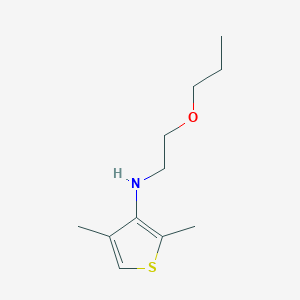
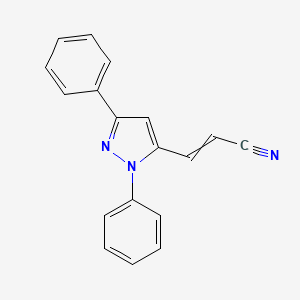
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
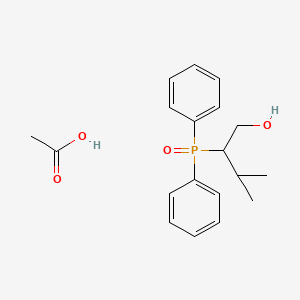

![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
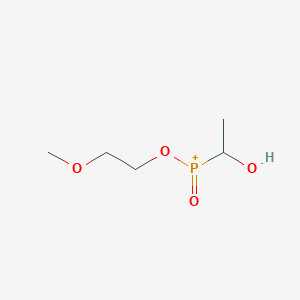
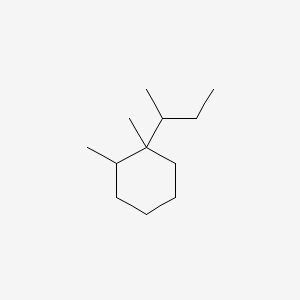
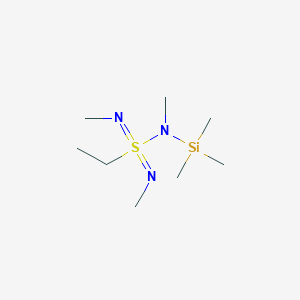
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
